molecular formula C18H19N3O4S B2418479 N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 920445-46-1

N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2418479
CAS No.: 920445-46-1
M. Wt: 373.43
InChI Key: JOBOUVZAFMULHY-UHFFFAOYSA-N
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Description

N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxyphenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of phenylhydrazine with an appropriate diketone under acidic conditions.

    Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Hydroxyphenyl group introduction: The acetylated pyrazole is then reacted with a hydroxyphenyl derivative under basic conditions to introduce the hydroxyphenyl group.

    Methanesulfonamide formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-{2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: Contains a chlorophenyl group instead of a hydroxyphenyl group.

Uniqueness

The presence of the hydroxyphenyl group in N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide provides unique hydrogen bonding capabilities, which can enhance its interaction with biological targets. This makes it potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-[2-acetyl-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(22)21-18(13-7-9-14(23)10-8-13)11-17(19-21)15-5-3-4-6-16(15)20-26(2,24)25/h3-10,18,20,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBOUVZAFMULHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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